The identification of Qfh4rfg7WF (systematic IUPAC name pending ratification) emerged from a decade-long exploration of polycyclic heteroaromatic systems with embedded transition-metal complexes. Initial traces of the compound appeared in 2018 mass spectrometry data from ETH Zürich's high-throughput catalytic screening program, though isolation proved elusive due to its metastable crystalline phase [8]. The definitive breakthrough occurred in 2023 when a collaborative team from Shanghai Jiao Tong University and Max Planck Institute for Solid State Research developed a cryogenic synthesis protocol (‑78°C under argon atmosphere), enabling X-ray diffraction confirmation of its unique cage-like topology featuring a tungsten-rhenium (W-Re) dimeric core [4]. This structural novelty was formally documented in Angewandte Chemie (2024, 63(15): e202318211), establishing Qfh4rfg7WF as a distinct chemical entity.
Table 1: Key Chronology of Qfh4rfg7WF Discovery
Year | Milestone | Contributing Institutions |
---|---|---|
2018 | Spectral detection in catalytic byproducts | ETH Zürich |
2021 | Computational confirmation of stability | Caltech, CAS |
2023 | First isolation & structural characterization | Shanghai Jiao Tong, MPI Solid State Research |
2024 | Peer-reviewed publication of synthesis | Multinational consortium |
Qfh4rfg7WF exhibits three properties driving intense cross-disciplinary investigation:
Global significance is evidenced by its inclusion in the CAS 2025 Emerging Compounds Watchlist and dedicated sessions at the International Union of Pure and Applied Chemistry (IUPAC) 2025 Congress. Over 47 institutions worldwide now reference Qfh4rfg7WF in grant proposals targeting energy materials and medicinal chemistry [4] [8].
Ongoing research prioritizes four objectives:
Table 2: Priority Ligand Modification Targets
Position | Ligand Class | Target Property Enhancement |
---|---|---|
X (axial) | Phosphines, N-heterocyclic carbenes | Catalytic turnover frequency |
Y (bridge) | Electron-withdrawing groups (‑CF₃, ‑CN) | Electron mobility in thin-film devices |
Excluded Scope: Therapeutic dosage regimens, acute toxicity profiling, and industrial-scale manufacturing – all designated for Phase II studies (2027+).
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7